molecular formula C2H3NiO3+ B11819174 2-hydroxyacetate;nickel(2+)

2-hydroxyacetate;nickel(2+)

Cat. No.: B11819174
M. Wt: 133.74 g/mol
InChI Key: ULUOIDUEOSSMLF-UHFFFAOYSA-M
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Description

2-Hydroxyacetate;nickel(2+), also known as nickel hydroxyacetate, is a coordination compound with the molecular formula C4H6NiO6. It is a nickel salt of hydroxyacetic acid and is characterized by its green powder appearance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel hydroxyacetate can be synthesized through the hydrolysis of nickel salts in the presence of hydroxyacetic acid. One common method involves dissolving nickel hydroxide in concentrated ammonia to form a complex, which is then allowed to react with hydroxyacetic acid under controlled conditions . Another method involves the reaction of nickel chloride with hydroxyacetic acid in an aqueous medium, followed by precipitation and purification .

Industrial Production Methods

Industrial production of nickel hydroxyacetate typically involves large-scale hydrolysis reactions using nickel salts and hydroxyacetic acid. The process is optimized to ensure high yield and purity, often involving steps such as filtration, drying, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Nickel hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of nickel hydroxyacetate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the compound can participate in electron transfer processes, making it an effective catalyst in many reactions. The hydroxyacetate ligand can also influence the reactivity and stability of the compound by providing a suitable coordination environment .

Properties

Molecular Formula

C2H3NiO3+

Molecular Weight

133.74 g/mol

IUPAC Name

2-hydroxyacetate;nickel(2+)

InChI

InChI=1S/C2H4O3.Ni/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+2/p-1

InChI Key

ULUOIDUEOSSMLF-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])O.[Ni+2]

Origin of Product

United States

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